![molecular formula C15H34ClOP B3049169 Tributyl(3-hydroxypropyl)phosphanium chloride CAS No. 196215-15-3](/img/structure/B3049169.png)
Tributyl(3-hydroxypropyl)phosphanium chloride
Overview
Description
Tributyl(3-hydroxypropyl)phosphanium chloride, also known as TBHPPC , is an ionic liquid with a phosphonium cation. It is synthesized by introducing a hydroxypropyl group onto the tributylphosphine backbone, resulting in a compound that exhibits unique properties due to its ionic nature. TBHPPC is notable for its solubility in organic solvents and its potential as a catalyst in various chemical reactions .
Synthesis Analysis
TBHPPC can be prepared through a facile and green route . The synthesis involves introducing a 3-hydroxypropyl group onto the tributylphosphine core. The resulting compound is a phosphonium-based ionic liquid, which can be characterized using techniques such as FT-IR , 1H NMR , and 13C NMR spectroscopies . These methods confirm the structure and functional groups present in TBHPPC .
Molecular Structure Analysis
The molecular structure of TBHPPC consists of a tributylphosphine backbone with an attached 3-hydroxypropyl group. The phosphorus atom is positively charged due to the presence of the phosphonium cation. The chloride anion balances the charge, resulting in a stable ionic liquid. The arrangement of atoms and bonds can be visualized using molecular modeling software .
Chemical Reactions Analysis
TBHPPC serves as an efficient catalyst in various chemical transformations. Notably, it facilitates the synthesis of diverse pyridine systems, including triaryl pyridines , 2-amino-3-cyanopyridines , and indolyl pyridines . The key reaction involved is the cooperative vinylogous anomeric-based oxidation (CVABO) . TBHPPC’s acidic nature and unique structure contribute to its catalytic activity in these multicomponent reactions .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
tributyl(3-hydroxypropyl)phosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34OP.ClH/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORNMCAOLVEEI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596175 | |
Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(3-hydroxypropyl)phosphanium chloride | |
CAS RN |
196215-15-3 | |
Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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